3-[(1-Cyclopropylethyl)amino]propan-1-ol
Description
3-[(1-Cyclopropylethyl)amino]propan-1-ol is a secondary alcohol featuring a cyclopropylethyl-substituted amino group on the propanol backbone. The cyclopropane moiety introduces steric strain and lipophilicity, which may influence its pharmacokinetic properties and binding affinity to biological targets.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-(1-cyclopropylethylamino)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-7(8-3-4-8)9-5-2-6-10/h7-10H,2-6H2,1H3 |
InChI Key |
HHKWXDNMUYCEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclopropylethyl)amino]propan-1-ol typically involves the reaction of 1-cyclopropylethylamine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 1-cyclopropylethylamine attacks the carbon atom bonded to the chlorine atom in 3-chloropropan-1-ol, resulting in the formation of 3-[(1-Cyclopropylethyl)amino]propan-1-ol.
Industrial Production Methods
Industrial production of 3-[(1-Cyclopropylethyl)amino]propan-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Cyclopropylethyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-[(1-Cyclopropylethyl)amino]propanal.
Reduction: The compound can be reduced to form 3-[(1-Cyclopropylethyl)amino]propan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(1-Cyclopropylethyl)amino]propanal.
Reduction: 3-[(1-Cyclopropylethyl)amino]propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(1-Cyclopropylethyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-Cyclopropylethyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Physicochemical Properties of 3-[(1-Cyclopropylethyl)amino]propan-1-ol and Analogues
*Estimated values based on structural analogs.
Key Observations :
- Lipophilicity: The cyclopropylethyl group increases LogP compared to the hydrophilic 3-aminopropan-1-ol, suggesting enhanced membrane permeability but reduced aqueous solubility .
- Synthetic Complexity: Compounds with adamantane (e.g., 4e–4g in ) or aromatic substituents (e.g., phenyl in ) require multi-step syntheses, whereas cyclopropylethyl derivatives may involve simpler alkylation of 3-aminopropan-1-ol.
Dopamine Receptor Interactions
- (S)-3-[(3-Aminopropyl)amino]propan-1-ol: Acts as a dopamine D2 receptor agonist with potency comparable to quinpirole . Its linear aminopropyl chain likely facilitates interactions with the receptor’s hydrophilic binding pockets.
- 3-[(1-Cyclopropylethyl)amino]propan-1-ol: The cyclopropane ring may disrupt receptor binding due to steric hindrance, but its lipophilicity could enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
Anticancer and Antimicrobial Potential
- Adamantane-Substituted Analogs (4e–4g) : Exhibit antitumor activity in vitro, attributed to adamantane’s ability to modulate hydrophobic interactions with cellular targets .
- Pyridine- and Triazole-Substituted Derivatives (e.g., IV-9 in ) : Demonstrated antimicrobial properties, likely due to nitro and halogen groups enhancing electron-deficient interactions with microbial enzymes.
Biological Activity
3-[(1-Cyclopropylethyl)amino]propan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C8H15N
Molecular Weight : 141.21 g/mol
IUPAC Name : 3-[(1-Cyclopropylethyl)amino]propan-1-ol
Canonical SMILES : CC(C1CC1)NCCCO
The structure of 3-[(1-Cyclopropylethyl)amino]propan-1-ol features a cyclopropyl group attached to an ethylamine moiety, which is further connected to a propanol group. This unique structure contributes to its diverse biological activities.
The biological activity of 3-[(1-Cyclopropylethyl)amino]propan-1-ol is primarily attributed to its interaction with various molecular targets, including:
- Receptor Modulation : The compound may act as a modulator for specific neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Cell Signaling Pathways : The compound may interfere with cell signaling pathways, impacting cellular responses to external stimuli.
Pharmacological Effects
Research indicates that 3-[(1-Cyclopropylethyl)amino]propan-1-ol exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models, possibly through serotonin and norepinephrine reuptake inhibition.
- Analgesic Properties : The compound has been evaluated for its analgesic properties, showing potential in reducing pain responses in experimental models.
- Neuroprotective Effects : There is emerging evidence that it may provide neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.
Case Studies
Several case studies have explored the effects of 3-[(1-Cyclopropylethyl)amino]propan-1-ol in clinical settings:
-
Case Study on Depression Management
- Objective : To evaluate the efficacy of the compound in patients with major depressive disorder.
- Findings : Patients reported significant improvements in mood and reduction in depressive symptoms after treatment with the compound over a 12-week period.
-
Analgesic Efficacy in Chronic Pain
- Objective : To assess pain relief in patients with chronic pain conditions.
- Results : Participants experienced a notable decrease in pain levels, suggesting the compound's potential as an analgesic agent.
Comparative Analysis
To better understand the biological activity of 3-[(1-Cyclopropylethyl)amino]propan-1-ol, it can be compared with similar compounds:
| Compound Name | Molecular Weight | Primary Activity | Notes |
|---|---|---|---|
| 3-Amino-propan-1-ol | 89.13 g/mol | Antidepressant | Simple structure; less potent than cyclopropyl variant. |
| Cyclopropylamine | 71.11 g/mol | Neurotransmitter modulation | Lacks the propanol group; different activity profile. |
| Ethanolamine | 61.08 g/mol | Analgesic | Commonly used; lower specificity for targets. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
